- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T Cells, Angewandte Chemie, 2022, 61(15),

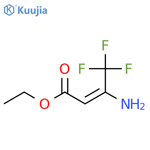

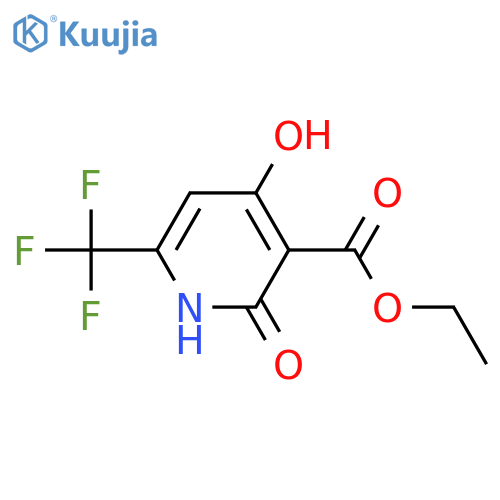

Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

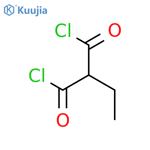

947144-28-7 structure

Nome do Produto:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

N.o CAS:947144-28-7

MF:C9H8F3NO4

MW:251.159333229065

MDL:MFCD23135552

CID:1040735

PubChem ID:54753472

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-

- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite

- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)

- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- SY125960

- DTXSID10716468

- AS-68136

- CS-0038501

- 947144-28-7

- DB-351345

- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate

- MFCD23135552

- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE

- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester

- W11187

- SCHEMBL2571021

- EN300-134075

- AKOS016006862

- MFCD21099437

- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate

- SCHEMBL23277259

- XMB14428

- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

-

- MDL: MFCD23135552

- Inchi: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)

- Chave InChI: NFLFXWQKMVHMAR-UHFFFAOYSA-N

- SMILES: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC

Propriedades Computadas

- Massa Exacta: 251.04054222g/mol

- Massa monoisotópica: 251.04054222g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 4

- Complexidade: 422

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 75.6Ų

- XLogP3: 1.4

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134075-2.5g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 2.5g |

$1370.0 | 2023-05-27 | |

| TRC | E762280-10g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D767444-100mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 100mg |

$190 | 2024-06-07 | |

| TRC | E762280-1g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 1g |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D917523-1g |

Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 1g |

$635 | 2024-07-20 | |

| TRC | E762280-5g |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

947144-28-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Enamine | EN300-134075-5.0g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 5g |

$2028.0 | 2023-05-27 | |

| Enamine | EN300-134075-0.1g |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95% | 0.1g |

$241.0 | 2023-05-27 | |

| Enamine | EN300-134075-50mg |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |

947144-28-7 | 95.0% | 50mg |

$162.0 | 2023-09-30 | |

| 1PlusChem | 1P006THZ-250mg |

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |

947144-28-7 | 95% | 250mg |

$231.00 | 2025-02-21 |

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min

1.2 Reagents: Citric acid Solvents: Water ; 30 min

Referência

- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,

Método de produção 3

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt

Referência

- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction, Nature Communications, 2019, 10(1), 1-12

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referência

- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-one, Organic Process Research & Development, 2011, 15(4), 788-796

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt

Referência

- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C

Referência

- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt

Referência

- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence, ChemMedChem, 2020, 15(2), 188-194

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C

Referência

- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

Referência

- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials

- Ethyl Malonylchloride

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-

- Ethyl 3-amino-4,4,4-trifluorocrotonate

- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester

- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products

Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Literatura Relacionada

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) Produtos relacionados

- 116461-12-2(1-(3-oxobutyl)pyrrolidin-2-one)

- 1804608-76-1(4-(Aminomethyl)-2,5-difluoro-3-(trifluoromethoxy)pyridine)

- 476283-36-0(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)

- 1394168-75-2(2-fluoro-2-(2-fluorophenyl)propanoic acid)

- 1995969-26-0(5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid)

- 895477-18-6(3-(4-chlorophenyl)sulfanyl-N-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-ylpropanamide)

- 883531-77-9((1-Methylpiperidin-4-yl)methyl-(2-thienyl-methyl)amine)

- 2803127-37-7(γ,γ,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-butanenitrile)

- 2418662-52-7(Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate)

- 1781767-78-9(1-(cyclopropylmethyl)-1,7-diazaspiro4.5decane)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Pureza:99%/99%

Quantidade:100mg/250mg

Preço ($):156.0/273.0